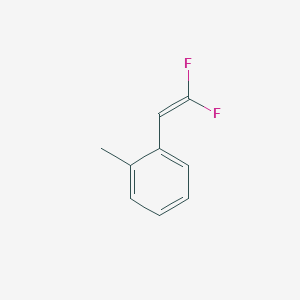

beta,beta-Difluoro-2-methylstyrene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Beta,beta-difluoro-2-methylstyrene (also known as β,β-DFMS) is a fluorinated aliphatic hydrocarbon with a wide range of applications in the chemical, pharmaceutical, and materials industries. It is a colorless liquid with a pleasant odor and is insoluble in water but soluble in most organic solvents. β,β-DFMS is an important intermediate in the synthesis of many organic compounds, such as pharmaceuticals, polymers, and dyes. It is also used as a reagent in the synthesis of other fluorinated compounds and as a starting material for the synthesis of polymers and other materials.

Wirkmechanismus

The mechanism of action of β,β-DFMS is not well understood. However, it has been suggested that the fluorinated aliphatic hydrocarbon acts as a Lewis acid, forming a complex with a Lewis base, such as an amine or an alcohol. This complex then undergoes a reaction to form a new compound. Additionally, β,β-DFMS has been shown to act as a catalyst in the synthesis of certain compounds, such as fluoroquinolones.

Biochemical and Physiological Effects

The biochemical and physiological effects of β,β-DFMS are not well understood. However, it has been suggested that the compound may have an effect on the metabolism of certain compounds, such as fluoroquinolones. Additionally, β,β-DFMS has been shown to be toxic to certain organisms, such as fish and rodents, at high concentrations.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantages of using β,β-DFMS in laboratory experiments are its low cost, low toxicity, and its ability to act as a catalyst in certain reactions. Additionally, β,β-DFMS is relatively stable and has a low vapor pressure, making it suitable for use in closed systems. However, β,β-DFMS can be corrosive and flammable, and it can react with certain compounds, such as amines, to form explosive compounds.

Zukünftige Richtungen

The use of β,β-DFMS in scientific research is still in its early stages and there are many potential future directions for research. These include the development of new synthesis methods, the exploration of new applications, and the development of new catalysts. Additionally, further research is needed to better understand the biochemical and physiological effects of β,β-DFMS and to identify new compounds that can be synthesized using the compound. Finally, further research is needed to explore the potential use of β,β-DFMS in the production of drugs and other materials.

Synthesemethoden

β,β-DFMS is synthesized via a three-step process involving the reaction of methylstyrene and trifluoromethanesulfonic acid, followed by hydrolysis and fluorination. In the first step, methylstyrene is reacted with trifluoromethanesulfonic acid in a solvent such as dimethylformamide at a temperature of 80°C to produce a difluorinated product. In the second step, the difluorinated product is hydrolyzed in an aqueous solution of sodium hydroxide to produce β,β-DFMS. In the third step, the β,β-DFMS is fluorinated with a fluorinating agent such as sulfur tetrafluoride to produce the desired product.

Wissenschaftliche Forschungsanwendungen

β,β-DFMS has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of fluoroaromatic compounds, such as fluoroquinolones, fluoroalkenes, and fluoroalkanes. It has also been used as a reagent in the synthesis of fluorinated polymers and other materials. In addition, β,β-DFMS has been used in the synthesis of fluorinated drugs and as a starting material for the synthesis of pharmaceuticals, dyes, and other compounds.

Eigenschaften

IUPAC Name |

1-(2,2-difluoroethenyl)-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2/c1-7-4-2-3-5-8(7)6-9(10)11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXULKLRNRZDKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B6318132.png)

![4-(5-Thioxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B6318170.png)

![[3-Fluoro-5-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B6318174.png)

![Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6318186.png)

![Cycloheptyl-[4-(4-methyl-piperazin-1-yl)-benzyl]-amine, 95%](/img/structure/B6318191.png)

![Cycloheptyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318196.png)

![(4-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318204.png)

![Cycloheptyl-[3-(2-methyl-2H-tetrazol-5-yl)-benzyl]-amine, 95%](/img/structure/B6318208.png)

![Cycloheptyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318228.png)